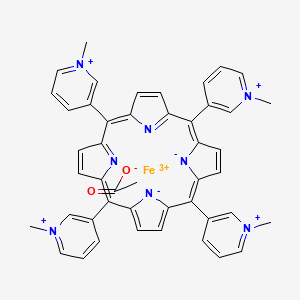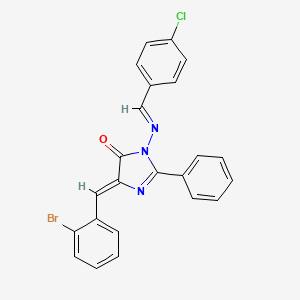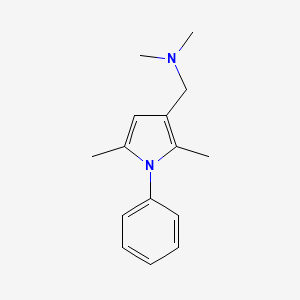
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) is a complex cyclic peptide. This compound is characterized by its intricate structure, which includes multiple amino acids and diaminobutanoyl groups. Cyclic peptides like this one are of significant interest in various fields due to their stability and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC, and protecting groups such as Fmoc to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and mass spectrometry for characterization.
化学反应分析
Types of Reactions
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) can undergo various chemical reactions, including:
Oxidation: This can occur at the tryptophan residues, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.
Substitution: Amino groups in the diaminobutanoyl residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of tryptophan residues can yield oxindole derivatives, while reduction of disulfide bonds results in free thiols.
科学研究应用
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclic peptide formation.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential due to its stability and bioactivity.
Industry: Utilized in the development of peptide-based materials and as a template for designing new cyclic peptides with desired properties.
作用机制
The mechanism of action of Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
Cyclo(L-alanyl-L-glutamyl): Another cyclic peptide with different amino acid composition.
Cyclo(L-alanyl-L-proline): A simpler cyclic peptide with fewer amino acids.
Cyclo(L-alanyl-L-lysyl): Contains lysine residues, offering different chemical properties.
Uniqueness
Cyclo(L-alanyl-(2S)-2,4-diaminobutanoyl-D-prolyl-L-prolyl-L-threonyl-L-tryptophyl-L-isoleucyl-(2S)-2,4-diaminobutanoyl-L-lysyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl-L-tryptophyl-(2S)-2,4-diaminobutanoyl-(2S)-2,4-diaminobutanoyl) is unique due to its complex structure and the presence of multiple diaminobutanoyl groups. This complexity can confer unique biological activities and stability compared to simpler cyclic peptides.
属性
CAS 编号 |
944152-19-6 |
|---|---|
分子式 |
C75H117N23O15 |
分子量 |
1580.9 g/mol |
IUPAC 名称 |
(3R,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-30-(4-aminobutyl)-9,15,18,24,27,33-hexakis(2-aminoethyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone |
InChI |
InChI=1S/C75H117N23O15/c1-5-40(2)60-72(110)91-54(25-32-81)67(105)86-49(18-10-11-27-76)64(102)88-51(22-29-78)65(103)89-53(24-31-80)68(106)93-56(36-43-38-83-47-16-8-6-14-45(43)47)69(107)90-52(23-30-79)66(104)87-50(21-28-77)63(101)85-41(3)62(100)92-55(26-33-82)74(112)98-35-13-20-59(98)75(113)97-34-12-19-58(97)71(109)96-61(42(4)99)73(111)94-57(70(108)95-60)37-44-39-84-48-17-9-7-15-46(44)48/h6-9,14-17,38-42,49-61,83-84,99H,5,10-13,18-37,76-82H2,1-4H3,(H,85,101)(H,86,105)(H,87,104)(H,88,102)(H,89,103)(H,90,107)(H,91,110)(H,92,100)(H,93,106)(H,94,111)(H,95,108)(H,96,109)/t40-,41-,42+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,60-,61-/m0/s1 |
InChI 键 |
RUNRQSGUAWXIHW-OEAXVDIOSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CCN)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCCN)CCN |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CCN)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCCN)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


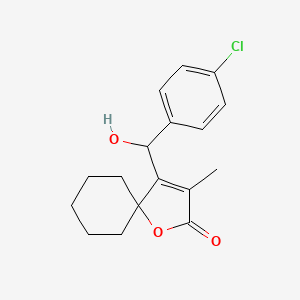

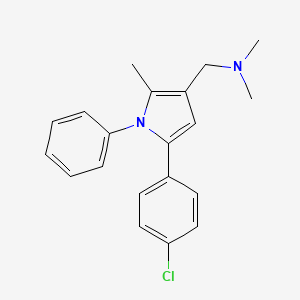



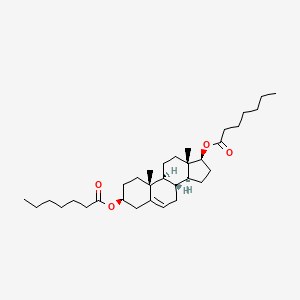
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)

